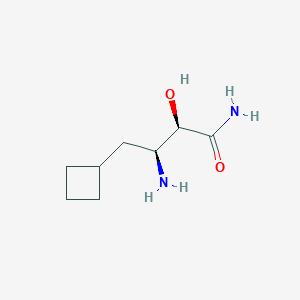
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide is a chiral compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxy functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a b-amino acid derivative with a suitable electrophile to form the cyclobutane ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to prevent unwanted side reactions and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process. Scaling up the synthesis from laboratory to industrial scale requires careful optimization of reaction parameters to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a cyclobutanone derivative, while reduction of the amino group can produce a cyclobutylamine derivative. Substitution reactions can lead to the formation of various substituted cyclobutane derivatives.
Scientific Research Applications
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide has several scientific research applications, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both amino and hydroxy groups allows it to form hydrogen bonds and other non-covalent interactions with its molecular targets, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide include other cyclobutane derivatives with amino and hydroxy functional groups, such as:
- (aS,bR)-b-Amino-a-hydroxy-cyclobutanebutanamide
- (aR,bR)-b-Amino-a-hydroxy-cyclobutanebutanamide
- (aS,bS)-b-Amino-a-hydroxy-cyclobutanebutanamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The chiral centers in its structure can lead to different biological activities and selectivities compared to its stereoisomers. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2R,3S)-3-amino-4-cyclobutyl-2-hydroxybutanamide |
InChI |
InChI=1S/C8H16N2O2/c9-6(7(11)8(10)12)4-5-2-1-3-5/h5-7,11H,1-4,9H2,(H2,10,12)/t6-,7+/m0/s1 |
InChI Key |
UTALHROEBHXMFG-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC(C1)C[C@@H]([C@H](C(=O)N)O)N |
Canonical SMILES |
C1CC(C1)CC(C(C(=O)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


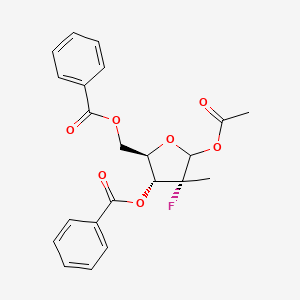
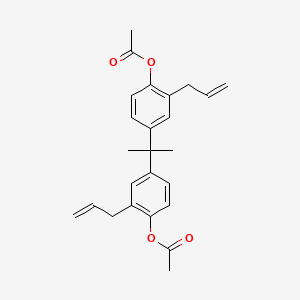
![3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B1508335.png)
![2-Thiazolecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B1508340.png)
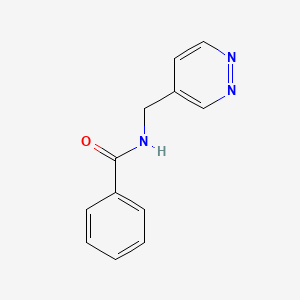
![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)
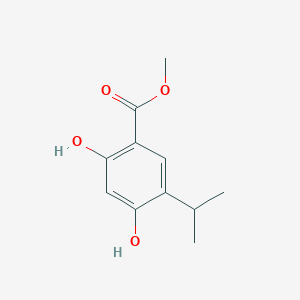

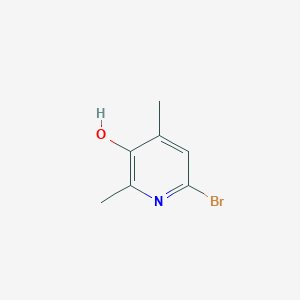

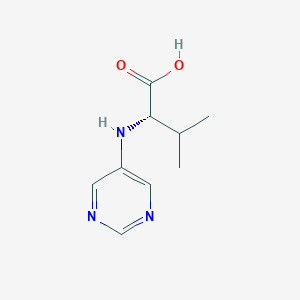
![Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1508377.png)
![3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B1508378.png)
![N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide](/img/structure/B1508379.png)
